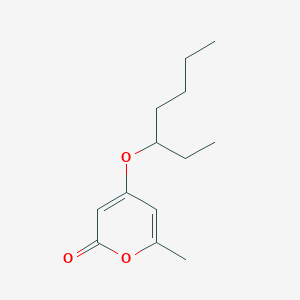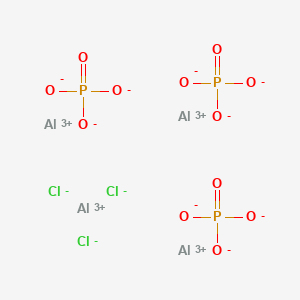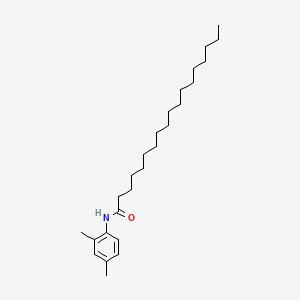
N-Xylylstearamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Xylylstearamide: is an organic compound characterized by the presence of a stearamide group attached to a xylyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amidation Reaction: N-Xylylstearamide can be synthesized through an amidation reaction between stearic acid and xylylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of xylyl nitrile in the presence of stearic acid. This process requires a hydrogenation catalyst such as palladium on carbon and is carried out under high-pressure hydrogen gas.
Industrial Production Methods
Batch Process: In industrial settings, this compound is often produced using a batch process where the reactants are mixed in a reactor and heated to the desired temperature. The reaction is monitored, and the product is purified through crystallization or distillation.
Continuous Process: A continuous process involves the continuous feeding of reactants into a reactor and the simultaneous removal of the product. This method is efficient for large-scale production and ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-Xylylstearamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in substitution reactions, where functional groups on the xylyl or stearamide moieties are replaced with other groups. Halogenation using reagents like bromine or chlorine is a common example.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine or alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Biology
Medicine
Drug Delivery: This compound is explored as a component in drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Industry
Mécanisme D'action
Molecular Targets and Pathways: : N-Xylylstearamide exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological responses. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylstearamide: Similar in structure but with a benzyl group instead of a xylyl group.
N-Phenylstearamide: Contains a phenyl group in place of the xylyl group.
N-Tolylstearamide: Features a tolyl group instead of a xylyl group.
Uniqueness: : N-Xylylstearamide is unique due to the presence of the xylyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
97552-86-8 |
|---|---|
Formule moléculaire |
C26H45NO |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)octadecanamide |
InChI |
InChI=1S/C26H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(28)27-25-21-20-23(2)22-24(25)3/h20-22H,4-19H2,1-3H3,(H,27,28) |
Clé InChI |
GBRHGXTWPRAKLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(C=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B15174907.png)
![6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)-](/img/structure/B15174908.png)
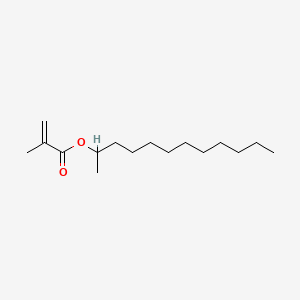

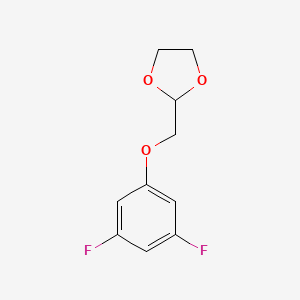
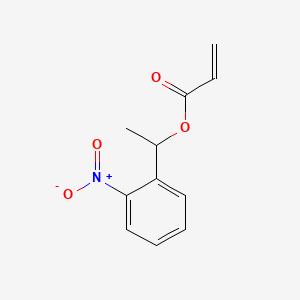

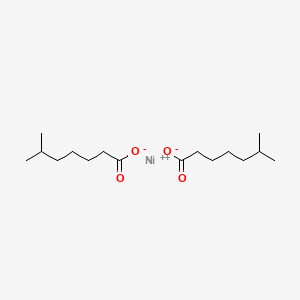

![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
